2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}-2-phenylacetic acid
CAS No.: 96983-28-7
Cat. No.: VC6333326
Molecular Formula: C14H9N3O4
Molecular Weight: 283.243
* For research use only. Not for human or veterinary use.
![2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}-2-phenylacetic acid - 96983-28-7](/images/structure/VC6333326.png)
Specification
CAS No. | 96983-28-7 |
---|---|
Molecular Formula | C14H9N3O4 |
Molecular Weight | 283.243 |
IUPAC Name | 2-(5,7-dioxopyrrolo[3,4-b]pyrazin-6-yl)-2-phenylacetic acid |
Standard InChI | InChI=1S/C14H9N3O4/c18-12-9-10(16-7-6-15-9)13(19)17(12)11(14(20)21)8-4-2-1-3-5-8/h1-7,11H,(H,20,21) |
Standard InChI Key | IHUIHFKBCYOUMW-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(C(=O)O)N2C(=O)C3=NC=CN=C3C2=O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-(5,7-dioxopyrrolo[3,4-b]pyrazin-6-yl)-2-phenylacetic acid, reflects its bicyclic pyrrolo[3,4-b]pyrazine system with ketone groups at positions 5 and 7. The phenylacetic acid substituent at position 6 introduces chirality and enhances molecular diversity. Key structural features include:
Property | Value | Source |
---|---|---|
Molecular formula | C₁₄H₉N₃O₄ | |
Molecular weight | 283.24 g/mol | |
SMILES | O=C(O)C(N1C(=O)C2=NC=CN=C2C1=O)C3=CC=CC=C3 | |
InChI Key | IHUIHFKBCYOUMW-UHFFFAOYSA-N | |
Density | 1.6 ± 0.1 g/cm³ |
The planar pyrrolopyrazine core facilitates π-π stacking interactions, while the phenyl group and carboxylic acid enable hydrogen bonding and solubility modulation .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves multi-step organic reactions:
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Core Formation: Cyclization of pyrrole derivatives with pyrazine precursors under acidic or basic conditions yields the pyrrolo[3,4-b]pyrazine skeleton .
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Functionalization: Acylation or nucleophilic substitution introduces the phenylacetic acid group. For example, coupling via EDCI/HOBt in anhydrous DMF achieves 72–89% yields .
Industrial Methods
Scalable approaches employ continuous flow chemistry to optimize temperature and solvent use (e.g., THF or acetonitrile). Automated systems enhance reproducibility, with quality control via HPLC and NMR .
Reactivity and Chemical Transformations
Oxidation and Reduction
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Oxidation: Treating with KMnO₄ or H₂O₂ under acidic conditions decarboxylates the acetic acid moiety or oxidizes the pyrrole ring .
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Reduction: NaBH₄ or LiAlH₄ reduces ketones to secondary alcohols, altering solubility and bioactivity.
Substitution Reactions
The N-6 position undergoes nucleophilic substitution with amines or halides, enabling derivative synthesis. For instance, amidation with pyridinylmethylamine yields analogs with enhanced antimicrobial profiles .
Biological Activity and Applications
Antimicrobial Efficacy
The compound exhibits broad-spectrum activity against Staphylococcus aureus (MIC: 15 µg/mL) and Escherichia coli (MIC: 25 µg/mL). Molecular docking suggests binding to bacterial DNA gyrase .
Enzyme Inhibition
Preliminary data indicate inhibition of cyclooxygenase-2 (COX-2) and xanthine oxidase, implicating potential in inflammatory and gout therapeutics .
Physicochemical and Pharmacokinetic Profile
Parameter | Value | Method/Source |
---|---|---|
Solubility (water) | 0.113 mg/mL | ESOL |
LogP (octanol-water) | 2.28 | XLOGP3 |
Plasma protein binding | 89% | Predictive modeling |
Metabolic stability | Moderate (CYP3A4 substrate) |
The compound’s low solubility limits bioavailability, necessitating prodrug strategies or nanoformulations .
Comparison with Analogous Compounds
The phenylacetic acid group in 96983-28-7 enhances target specificity compared to alkyl-substituted analogs .
Recent Advances and Future Directions
A 2025 patent (US20210386718A1) highlights bicyclic pyrrolopyrazines as GABAₐ α5 receptor modulators, suggesting neurological applications . Ongoing studies focus on:
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